molecular formula C14H11NO B124716 2-Benzylphenyl isocyanate CAS No. 146446-96-0

2-Benzylphenyl isocyanate

Cat. No.: B124716
CAS No.: 146446-96-0
M. Wt: 209.24 g/mol
InChI Key: GLYMYAJKKMZFQT-UHFFFAOYSA-N
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Description

2-Benzylphenyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a benzylphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that must be handled with care due to its reactive nature and potential hazards.

Scientific Research Applications

2-Benzylphenyl isocyanate has several applications in scientific research:

Mechanism of Action

Target of Action

2-Benzylphenyl isocyanate is a chemical compound used primarily for industrial and scientific research It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of this compound is primarily through its reactivity with compounds containing active hydrogen atoms. This reactivity is characteristic of isocyanates and results in the formation of ureas when reacted with amines, and carbamates when reacted with alcohols .

Result of Action

Exposure to isocyanates in general can cause irritation to the skin, eyes, and respiratory tract, and may lead to sensitization and asthma-like symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of compounds with active hydrogen atoms in the environment could react with the isocyanate, potentially reducing its availability for interaction with its intended targets. Additionally, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .

Safety and Hazards

When handling 2-Benzylphenyl isocyanate, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection .

Future Directions

2-Benzylphenyl isocyanate is a product for proteomics research . Further studies and applications of this compound could contribute to advancements in this field.

Relevant Papers The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . This topic is discussed in detail in a paper by Mark E. Wolf, Jonathon E. Vandezande, and Henry F. Schaefer, III .

Biochemical Analysis

Biochemical Properties

It is known that isocyanates, including 2-Benzylphenyl Isocyanate, react with amines to form ureas . This suggests that this compound could potentially interact with proteins, enzymes, and other biomolecules containing amine groups. The nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

It is known that isocyanates can cause cellular damage and have been linked to respiratory sensitization

Molecular Mechanism

It is known that isocyanates, including this compound, react with amines to form ureas This suggests that this compound could potentially bind to biomolecules containing amine groups, leading to changes in their function

Temporal Effects in Laboratory Settings

It is known that isocyanates can be unstable and degrade over time

Dosage Effects in Animal Models

It is known that isocyanates can cause respiratory sensitization and other adverse effects

Metabolic Pathways

It is known that isocyanates, including this compound, react with amines to form ureas This suggests that this compound could potentially be involved in metabolic pathways involving amines

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-benzylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of non-phosgene routes, such as the reaction of 2-benzylphenylamine with carbon dioxide and a dehydrating agent .

Industrial Production Methods: Industrial production of this compound often relies on the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative methods are being explored. These include the use of carbon dioxide and other safer reagents to produce the isocyanate group .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylphenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.

    Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phenyl isocyanate: Similar structure but lacks the benzyl group.

    Benzyl isocyanate: Similar structure but lacks the phenyl group.

    Toluene diisocyanate: Contains two isocyanate groups and is used in polyurethane production.

Uniqueness: 2-Benzylphenyl isocyanate is unique due to the presence of both benzyl and phenyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile reagent in organic synthesis compared to its simpler counterparts .

Properties

IUPAC Name

1-benzyl-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-11-15-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYMYAJKKMZFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407306
Record name 2-Benzylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146446-96-0
Record name 2-Benzylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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